3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
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Overview
Description
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is an organic compound with the molecular formula C12H11N3O2 This compound is characterized by the presence of a nitro group, a phenylprop-2-en-1-yl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-nitropyrazole and cinnamyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.
Procedure: The 3-nitropyrazole is reacted with cinnamyl chloride in the presence of the base, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylprop-2-en-1-yl group can participate in substitution reactions, where the double bond can be targeted by electrophiles or nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the phenylprop-2-en-1-yl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles or nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-amino-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Scientific Research Applications
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-phenyl-1H-pyrazole: Lacks the phenylprop-2-en-1-yl group.
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole: Lacks the nitro group.
3-Amino-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole: Contains an amino group instead of a nitro group.
Uniqueness
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole is unique due to the presence of both the nitro group and the phenylprop-2-en-1-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHZANQFITIGS-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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